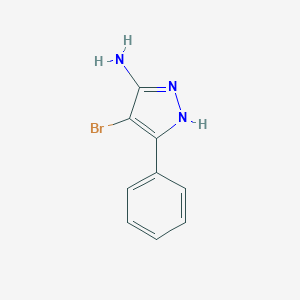

4-Bromo-3-phenyl-1H-pyrazol-5-amine

描述

Significance and Research Context of Pyrazole (B372694) Derivatives

Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts a range of physicochemical properties that make them attractive for various applications. In the realm of medicinal chemistry, pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govresearchgate.netsemanticscholar.org The ability of the pyrazole ring to act as a bioisostere for other functional groups and to participate in hydrogen bonding interactions is key to its success in drug design. researchgate.net The diverse substitution patterns possible on the pyrazole ring allow for the fine-tuning of a compound's pharmacological profile.

Overview of 4-Bromo-3-phenyl-1H-pyrazol-5-amine as a Synthetic Intermediate

This compound, with the CAS number 2845-78-5, serves as a key building block in organic synthesis. researchgate.netnih.gov Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The amino group at the 5-position is a potent nucleophile, readily participating in condensation and cyclization reactions. The bromine atom at the 4-position, an electron-withdrawing group, can be utilized in various cross-coupling reactions to introduce further molecular complexity. The phenyl group at the 3-position also influences the electronic properties and steric environment of the molecule. This trifecta of functional handles makes it an ideal starting material for the synthesis of a variety of more complex molecules, particularly fused heterocyclic systems.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-5-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNVXMOPTHGCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344076 | |

| Record name | 4-BROMO-3-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2845-78-5 | |

| Record name | 4-BROMO-3-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 4 Bromo 3 Phenyl 1h Pyrazol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 4-Bromo-3-phenyl-1H-pyrazol-5-amine and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. For derivatives of this compound, the ¹H NMR spectra exhibit characteristic signals for the aromatic protons of the phenyl ring and the protons associated with the pyrazole (B372694) ring and its substituents.

In a study of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the protons of the phenyl group appeared as multiplets in the aromatic region (δ 7.23-7.56 ppm), while the proton at position 5 of the pyrazole ring was observed as a singlet at δ 7.78 ppm. The methyl group protons of the methoxy (B1213986) substituent showed a singlet at δ 4.05 ppm. mdpi.com For derivatives where the amine group is substituted, such as in N-substituted benzamide (B126) derivatives, the NH proton typically appears as a singlet. ajol.info In the case of 4-((1H-indol-3-yl)(aryl)methyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives, the NH proton of the indole (B1671886) ring gives a singlet signal around δ 10.79-13.93 ppm. mdpi.com

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.com | CDCl₃ | 7.78 (s, 1H) | H-5 (pyrazole) |

| 7.56 (m, 2H) | Ph H-2,6 | ||

| 7.42 (m, 2H) | Ph H-3,5 | ||

| 7.23 (m, 1H) | Ph H-4 | ||

| 4.05 (s, 3H) | OCH₃ | ||

| 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | CDCl₃ | 7.59 (d, J = 4.1 Hz, 2H), 7.51 (d, J = 3.8 Hz, 4H), 7.41 – 7.26 (m, 2H), 7.11 (d, J = 7.4 Hz, 2H), 6.91 (d, J = 6.3 Hz, 1H) | Aromatic H |

| 4-((1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one mdpi.com | DMSO-d₆ | 10.91 (s, 1H) | NH (indole) |

| 7.75-6.05 (m) | Aromatic H | ||

| 5.55 (s, 1H) | Benzylic H | ||

| 1.89 (s, 3H) | CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the carbon atoms of the pyrazole ring were observed at δ 82.0 (C-4), 127.8 (C-5), and 161.2 (C-3) ppm. The phenyl carbons resonated between δ 117.6 and 139.7 ppm, and the methoxy carbon appeared at δ 56.8 ppm. mdpi.com For pyrazoline derivatives, the C-4 and C-5 carbons of the pyrazoline ring show signals around δ 45.7 and 63.0-63.3 ppm, respectively. tandfonline.com

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ ppm) | Assignment |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.com | CDCl₃ | 161.2 | C-3 (pyrazole) |

| 139.7 | Ph C-1 | ||

| 129.4 | Ph C-3,5 | ||

| 127.8 | C-5 (pyrazole) | ||

| 125.8 | Ph C-4 | ||

| 117.6 | Ph C-2,6 | ||

| 82.0 | C-4 (pyrazole) | ||

| 56.8 | OCH₃ | ||

| 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | CDCl₃ | 144.32, 135.79, 134.27, 132.42, 131.96, 131.69, 131.22, 130.12, 129.29, 128.28, 127.48, 122.10, 120.32, 112.76 | Aromatic & Pyrazole C |

| 4-((1H-indol-3-yl)(phenyl)methyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one mdpi.com | DMSO-d₆ | 163.46, 148.12, 137.90, 136.87, 129.47, 127.13, 126.98, 125.50, 124.81, 124.56, 123.96, 121.68, 121.33, 118.82, 118.64, 116.93, 112.10, 109.94, 56.50, 32.10, 11.98 | Aromatic, Pyrazole, & Methyl C |

Advanced Two-Dimensional NMR Experiments (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms. For instance, in the structural elucidation of N-heterocyclic amines derived from 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, 1D and 2D NMR experiments were crucial for full characterization. researchgate.net Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate proton and carbon signals that are directly bonded, while Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two or three bonds. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, and Nuclear Overhauser Effect Spectroscopy (NOESY) reveals protons that are close in space. These experiments were instrumental in confirming the structure of various pyrazole derivatives. researchgate.net

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the pyrazole ring. For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the ¹⁵N NMR spectrum showed signals at δ -187.8 ppm for N-1 and -119.9 ppm for N-2, referenced against external nitromethane. mdpi.com These chemical shifts are sensitive to the electronic environment and substitution pattern of the pyrazole ring, making ¹⁵N NMR a valuable tool for studying tautomerism and confirming the position of substituents. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In derivatives of this compound, characteristic IR absorption bands are observed for the N-H, C=N, C=C, and C-Br bonds. The N-H stretching vibrations of the amine group typically appear in the region of 3200-3500 cm⁻¹. For example, in 5-amino-1H-pyrazole-4-carbonitrile derivatives, N-H stretching bands were observed between 3305 and 3447 cm⁻¹. rsc.org The C=N and C=C stretching vibrations of the pyrazole and phenyl rings are usually found in the 1500-1650 cm⁻¹ region. tandfonline.com The C-Br stretching vibration is expected to appear at lower wavenumbers. For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, characteristic bands were observed at 1554 and 1502 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Compound/Derivative | Wavenumber (cm⁻¹) | Functional Group Assignment |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.com | 2947 | C-H stretch |

| 1554, 1502 | C=N, C=C stretch | |

| 1099 | C-O stretch | |

| 749, 686 | C-H bend (aromatic) | |

| 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | 3447, 3345, 3314, 3218 | N-H stretch |

| 2204 | C≡N stretch | |

| 1588, 1508 | C=N, C=C stretch | |

| N-(substituted coumarin (B35378) and/or azocoumarin-3-yl) benzamides ajol.info | ~3400, ~3200 | N-H stretch |

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure. For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the electron ionization (EI) mass spectrum showed the molecular ion peaks (M⁺) at m/z 253 and 255 with nearly equal intensity, which is characteristic of the presence of a single bromine atom. mdpi.com Fragmentation peaks corresponding to the loss of the bromine atom ([M-Br]⁺) and the loss of bromine with the addition of a hydrogen atom ([M-Br+H]⁺) were also observed at m/z 174 and 175, respectively. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. acs.org

Table 4: Mass Spectrometry Data for this compound Derivatives

| Compound/Derivative | Ionization Method | m/z (relative intensity %) | Assignment |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.com | EI | 253/255 (100/99) | [M]⁺ |

| 175 (47) | [M–Br+H]⁺ | ||

| 174 (75) | [M–Br]⁺ | ||

| 4-bromo-1-phenyl-1h-pyrazol-5-amine uni.lu | Predicted | 237.99744 | [M+H]⁺ |

| 259.97938 | [M+Na]⁺ | ||

| N-(substituted)-benzamide derivative bearing coumarin ajol.info | MS | 337 (26.09) | [M]⁺ |

| 105 (100) | Base peak |

X-ray Crystallography Studies

Determination of Molecular Structure and Conformation

For instance, the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, a compound structurally related to the title amine, has been determined. mdpi.com In this derivative, the pyrazole ring is essentially planar. The phenyl and methyl groups are attached to this central ring. The planarity of the pyrazole ring is a common feature in such derivatives. nih.gov The dihedral angles between the pyrazole ring and the attached phenyl rings are of particular interest as they define the three-dimensional shape of the molecule. In many 1,3-diphenyl-pyrazole derivatives, these rings are not coplanar, leading to a twisted conformation. nih.gov

In a study of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, single-crystal X-ray diffraction provided detailed insights into its molecular geometry. nih.gov While not a bromo-phenyl derivative, this compound shares the 5-aminopyrazole core. The analysis revealed specific bond angles within the pyrazole ring, such as the C7—C8—N3 angle of 112.3 (2)°. nih.gov Such precise measurements are crucial for understanding the electronic and steric effects of the substituents on the pyrazole core.

The table below presents representative crystallographic data for a related pyrazole derivative, illustrating the type of information obtained from X-ray diffraction studies.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

| 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | Orthorhombic | P212121 | a = 5.9070(3) Å, b = 9.2731(7) Å, c = 17.5641(14) Å |

Table 1: Crystallographic data for 3-(4-bromophenyl)-5-methyl-1H-pyrazole. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and dispersion forces. These interactions are fundamental to the stability and physical properties of the crystalline material.

In the crystal structures of pyrazole derivatives, hydrogen bonding is a predominant interaction. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2 hybridized nitrogen atom), allowing for the formation of various hydrogen-bonded assemblies such as dimers, trimers, and chains. mdpi.com For 5-aminopyrazole derivatives, the amino group provides an additional site for hydrogen bonding.

In the case of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the crystal packing is stabilized by a combination of N—H···N and C—H···π hydrogen bonds, as well as π–π stacking interactions. nih.gov The presence of a bromine atom in derivatives of this compound introduces the possibility of halogen bonding (C–Br···N or C–Br···O), which can further influence the crystal packing.

The crystal structure of 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one showcases the formation of supramolecular layers through C—H···O and C—H···N interactions. nih.gov These layers are further connected by C—H···π and π–π stacking interactions, demonstrating the complexity of the non-covalent forces at play. nih.gov

Hirshfeld Surface Analysis and Energy Frameworks

To gain a more quantitative understanding of the intermolecular interactions in the crystal, Hirshfeld surface analysis is employed. This method maps the electron distribution of a molecule in a crystal and allows for the visualization and quantification of intermolecular contacts.

The Hirshfeld surface is generated based on the electron density of the molecule. The normalized contact distance (d_norm) is a key parameter used in this analysis. It is defined in terms of the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, and the van der Waals radii of the respective atoms. Regions with negative d_norm values (typically colored red) indicate contacts shorter than the sum of the van der Waals radii and are indicative of strong interactions like hydrogen bonds.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 66.9 |

| C···H/H···C | 12.4 |

| N···H/H···N | 7.8 |

| N···C/C···N | 6.8 |

| C···C | 6.1 |

Table 2: Percentage contributions of different intermolecular contacts to the Hirshfeld surface of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. nih.gov

Building upon the analysis of intermolecular interactions, energy frameworks can be calculated to visualize the strength and topology of the interaction energies within the crystal lattice. This approach provides a graphical representation of the energy landscape of the crystal, where the thickness of the cylinders connecting molecular centroids is proportional to the magnitude of the interaction energy. These frameworks offer insights into the mechanical properties of the crystal, such as its stability and potential for polymorphism. rsc.org The calculation of these frameworks typically involves accurate quantum chemical computations of pairwise intermolecular interaction energies. For pyrazole-based energetic materials, for example, understanding these frameworks is crucial for predicting their stability and performance. rsc.org

Computational and Theoretical Investigations of 4 Bromo 3 Phenyl 1h Pyrazol 5 Amine

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode.

While specific molecular docking studies targeting 4-Bromo-3-phenyl-1H-pyrazol-5-amine are not extensively detailed in the available literature, research on closely related pyrazole (B372694) derivatives demonstrates their potential to interact with various biological targets. For instance, docking simulations performed on a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives identified potential interactions with proteins like dehydrogenase and hydrolase. semanticscholar.org These studies revealed that amino acid residues such as ILE 269, VAL 203, and ARG 47 are involved in ligand-protein interactions. semanticscholar.org

Similarly, docking studies of other pyrazole derivatives have been crucial in identifying them as potential inhibitors for specific enzymes. For example, a series of 5-phenyl-1H-pyrazolyl ureas were evaluated as inhibitors of the BRAFV600E kinase, a key target in cancer therapy. rsc.org Another study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a structurally related compound, used docking to investigate its binding mode with the O-acetyl-serine-sulfhydrylase (OASS) enzyme, a target for anti-amoebic agents. nih.gov These examples underscore the utility of molecular docking in identifying the potential biological targets and interaction patterns for novel pyrazole-based compounds.

The primary goal of molecular docking is to elucidate the binding conformation and estimate the binding affinity, often expressed as a docking score or binding energy (kcal/mol). Lower binding energy values typically indicate more favorable and stable interactions.

For a series of designed (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, docking simulations calculated binding affinities ranging from -8.8 to -9.3 kcal/mol with apo-dehydrogenase (PDB ID: 5ADH) and -8.5 to -9.7 kcal/mol with an anti-inflammatory protein hydrolase (PDB ID: 1RO6). semanticscholar.org These results suggest that pyrazole derivatives can form stable complexes with these proteins, indicating potential antioxidant and anti-inflammatory properties. nih.gov In the case of 5-phenyl-1H-pyrazolyl urea (B33335) derivatives, the most potent compound, 1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea, was shown through docking to bind tightly within the BRAFV600E active site, validating its observed inhibitory activity. rsc.org

Table 1: Molecular Docking Results for Related Pyrazole Derivatives

| Compound Series | Target Protein (PDB ID) | Calculated Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivatives | apo-Dehydrogenase (5ADH) | -8.8 to -9.3 | ILE 269, VAL 203, ARG 47 | semanticscholar.orgnih.gov |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivatives | Protein Hydrolase (1RO6) | -8.5 to -9.7 | MET | semanticscholar.orgnih.gov |

| 5-phenyl-1H-pyrazolyl urea Derivatives | BRAFV600E Kinase | Not explicitly stated, but showed tight binding | Not explicitly stated | rsc.org |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | O-acetyl-serine-sulfhydrylase (OASS) | Not explicitly stated, but showed effective binding | Not explicitly stated | nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic data.

DFT calculations are used to determine key electronic properties that govern a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a smaller gap generally indicates a more reactive molecule. nih.gov

Studies on various pyrazole derivatives have utilized DFT to predict their reactivity. nih.gov For N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the HOMO-LUMO energy gap was calculated to be small, suggesting high chemical reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps, another DFT-derived property, visualize the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov For several pyrazole derivatives, MEP analysis has shown that nitrogen and oxygen atoms often represent the most negative potential (electrophilic attack centers). nih.govnih.gov These computational insights are fundamental in understanding the reaction mechanisms and designing new synthetic pathways.

DFT methods can accurately predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. Comparing theoretical spectra with experimental data serves to validate the calculated molecular structure and provides a basis for assigning spectral peaks.

A detailed study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine demonstrated the power of DFT in predicting ¹H- and ¹³C-NMR chemical shifts. nih.gov The research compared various DFT functionals and basis sets, finding that functionals like B97D and TPSSTPSS provided the most accurate predictions when compared to experimental NMR data in solution. nih.gov Such studies are crucial for confirming the tautomeric forms and conformational analyses of pyrazole compounds. Similarly, the vibrational (FT-IR) spectra of pyrazole derivatives have been calculated using DFT and compared with experimental results to assign the vibrational modes of the functional groups. nih.govtandfonline.com

Table 2: DFT Functionals Used in the Study of Related Pyrazole Compounds

| Compound Studied | DFT Functional/Basis Set | Properties Investigated | Reference |

|---|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | B3LYP/6-31G(d,p) | Geometry, Frequencies, UV-vis, Reactivity | nih.gov |

| 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine | B3LYP, M06-2X, B97D, etc. / TZVP, 6-311+G(d,p) | ¹H- and ¹³C-NMR Chemical Shifts | nih.gov |

| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | B3LYP/6-311+G(2d,p) | Molecular Geometry, MEP, FMOs, IR Spectra | tandfonline.com |

| N-{4-[(4-amino...]}acetamide | B3LYP/6-31G** | Geometry, MEP, HOMO-LUMO, IR Spectra | nih.gov |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that contribute to its biological activity. By systematically modifying the molecular structure and assessing the impact on activity, researchers can develop models that guide the optimization of lead compounds.

While a specific SAR model for this compound is not available, SAR studies on other pyrazole-based inhibitors provide a framework for understanding how structural modifications influence potency. A study on pyrazole-based inhibitors of meprin α and meprin β, two metalloproteases, explored how different substituents on the pyrazole core affect inhibitory activity. nih.gov

The study found that the nature of the substituent at the 3(5)-position of the pyrazole ring was critical. nih.gov For example, a 3,5-diphenylpyrazole (B73989) showed high inhibitory activity against meprin α. nih.gov Replacing one phenyl group with smaller residues like methyl or benzyl (B1604629) groups led to a decrease in activity, whereas a cyclopentyl moiety maintained similar potency. nih.gov This suggests that both the size and nature of the substituents are crucial for effective binding. Further optimization through a 3D-Quantitative SAR (3D-QSAR) model, as was done for BRAFV600E inhibitors, can provide more detailed pharmacophore insights to guide the design of new, more potent agents. rsc.org These findings highlight the importance of the phenyl and bromo-amine functionalities in this compound for its potential biological interactions.

Table 3: Summary of Structure-Activity Relationship Findings for Meprin α Inhibitors

| Base Scaffold | Position of Variation | Substituent | Inhibitory Activity (IC₅₀ against meprin α) | Reference |

|---|---|---|---|---|

| 3,4,5-substituted pyrazole | 3(5)-position | Phenyl (diphenylpyrazole) | 12 nM | nih.gov |

| 3,4,5-substituted pyrazole | 3(5)-position | Methyl | 100 nM | nih.gov |

| 3,4,5-substituted pyrazole | 3(5)-position | Benzyl | 140 nM | nih.gov |

| 3,4,5-substituted pyrazole | 3(5)-position | Cyclopentyl | 18 nM | nih.gov |

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools for elucidating the Structure-Activity Relationship (SAR) of pyrazole derivatives like this compound. Methods such as molecular docking and Density Functional Theory (DFT) are employed to predict how these molecules interact with biological targets. nih.gov Molecular docking simulations, for instance, can model the binding of a pyrazole derivative into the active site of an enzyme, such as p38 MAP kinase, a target for anti-inflammatory drugs. nih.gov

These models help identify key interactions, such as hydrogen bonds, that contribute to binding affinity. An X-ray crystal structure of a similar 5-amino-pyrazole inhibitor bound to p38 MAP kinase revealed a crucial hydrogen bond between the exocyclic amine of the inhibitor and the backbone carbonyl of threonine 106 in the ATP binding pocket. nih.gov This type of specific interaction is believed to be a significant contributor to the inhibitor's selectivity. nih.gov

DFT studies further complement this by calculating electronic properties, such as molecular electrostatic potential and frontier molecular orbitals (HOMO-LUMO), which are essential for understanding the reactivity and interaction capabilities of the compound. nih.govresearchgate.net By analyzing these computational outputs, researchers can rationalize the observed biological activities and design new analogues with potentially improved potency and selectivity. nih.gov

Role of Substituents on Biological Potency

The biological potency of the pyrazole scaffold is highly dependent on the nature and position of its substituents. For the this compound framework, the bromo, phenyl, and amino groups each play a distinct role.

The 5-amino group is often a critical pharmacophoric feature, acting as a key hydrogen bond donor to establish strong interactions with protein targets, as seen in p38 kinase inhibitors. nih.gov Its presence and position are fundamental to the molecule's ability to anchor within a binding site. researchgate.net

The 3-phenyl group can be modified to enhance potency and modulate physicochemical properties. Substitutions on this phenyl ring can influence electronic properties and provide additional interaction points with the target protein. For example, adding a 2,3-dihydroxypropoxy moiety to a related phenyl group in a pyrazole series led to compounds with excellent oral bioavailability. nih.gov

The 4-bromo substituent significantly impacts the electronic nature of the pyrazole ring. Its electron-withdrawing properties can influence the pKa of the pyrazole nitrogens and the hydrogen-bonding capability of the adjacent amino group. Furthermore, the bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions, allowing for the creation of diverse compound libraries. mdpi.com

Below is an interactive table summarizing the general role of key functional groups on the biological potency of pyrazole-based compounds.

| Substituent/Position | General Role in Biological Potency | Example of Influence |

|---|---|---|

| 5-Amino Group | Acts as a key hydrogen bond donor, anchoring the molecule in the target's active site. nih.gov | Forms critical hydrogen bond with threonine 106 in p38 MAP kinase. nih.gov |

| 3-Phenyl Group | Provides a scaffold for modifications to improve potency and pharmacokinetic properties. nih.gov | Addition of polar groups can enhance solubility and bioavailability. nih.gov |

| 4-Bromo Group | Modifies the electronic properties of the pyrazole ring and serves as a point for synthetic elaboration. mdpi.com | Can be replaced via cross-coupling reactions to explore a wider chemical space. mdpi.com |

Tautomerism Studies of the Pyrazole Core and Substituted Variants

The pyrazole ring is characterized by annular tautomerism, an equilibrium between two forms where the N-H proton resides on one of the two nitrogen atoms. This phenomenon is fundamental to the chemistry of this compound and its derivatives. nih.gov For an unsymmetrically substituted pyrazole, this results in two distinct tautomers with potentially different stabilities and reactivities.

Computational studies, particularly using DFT methods like B3LYP with a high-level basis set (e.g., 6-311++G(d,p)), are crucial for investigating the relative energies and, therefore, the equilibrium populations of these tautomers. nih.govresearchgate.net These calculations can determine which tautomer is more stable in the gas phase and how stability is affected by different solvents. nih.gov

Several factors are known to influence the tautomeric equilibrium:

Electronic Nature of Substituents : Electron-donating or electron-withdrawing groups on the pyrazole ring can stabilize or destabilize one tautomer over the other.

Solvent Effects : The polarity of the solvent can play a significant role. Dipolar aprotic solvents, for example, have been found to slow the rate of interconversion between tautomers. nih.gov

Temperature : Lowering the temperature can also slow the tautomeric interconversion, sometimes allowing for the observation of individual tautomers by techniques like NMR spectroscopy. nih.gov

In many cases, the energy barrier to interconversion is low, leading to a rapid equilibrium where NMR spectroscopy shows time-averaged signals for the C3 and C5 positions. nih.gov Theoretical calculations of NMR chemical shifts (using methods like GIAO) can help to interpret experimental spectra and assign structures correctly, even in cases of rapid tautomerization. researchgate.net

The table below presents a conceptual summary of factors influencing pyrazole tautomerism.

| Factor | Influence on Tautomeric Equilibrium | Method of Study |

|---|---|---|

| Substituent Electronic Effects | Electron-withdrawing/donating groups alter the relative stability of the two tautomeric forms. nih.gov | DFT Energy Calculations |

| Solvent Polarity | Can shift the equilibrium by preferentially solvating one tautomer and affects the rate of interconversion. nih.gov | PCM/SCRF Computational Models, NMR Spectroscopy |

| Temperature | Low temperatures can slow the interconversion rate, allowing for the study of individual tautomers. nih.gov | Variable Temperature NMR |

Biological Activity and Pharmacological Potential of 4 Bromo 3 Phenyl 1h Pyrazol 5 Amine and Its Analogues

Anticancer Activity

Pyrazole (B372694) derivatives are a well-established class of compounds in the realm of anticancer research. Their mechanism of action is often multifaceted, involving the inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis.

Inhibition of Cell Growth and Induction of Apoptosis

Numerous studies have demonstrated the ability of pyrazole derivatives to halt the proliferation of cancer cells and trigger their apoptotic pathways. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were synthesized and shown to effectively target Bcl-2, an anti-apoptotic protein, thereby promoting apoptosis in cancer cells. nih.gov Molecular docking studies have further illuminated the high binding affinity of these compounds to Bcl-2, highlighting the structural basis for their pro-apoptotic activity. nih.gov

The induction of apoptosis by pyrazole derivatives has been observed across various cancer types. In triple-negative breast cancer cells (MDA-MB-468), a pyrazole derivative induced apoptosis by generating reactive oxygen species (ROS) and activating caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.netwaocp.org Another study on a human lung carcinoma cell line revealed that pyrazole derivatives could induce apoptotic cell death by activating extrinsic and intrinsic pathways, involving TRAIL death receptors and p53 activation, respectively. waocp.org Furthermore, some pyrazole-containing compounds have been shown to arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating. For example, treatment of MCF-7 breast cancer cells with a synthetic pyrazole compound led to an increase in the G0/G1 phase population. waocp.org

Evaluation against Specific Cancer Cell Lines

The anticancer potential of pyrazole analogues has been evaluated against a wide array of human cancer cell lines. The National Cancer Institute (NCI) has screened numerous pyrazole derivatives against its 60-cell line panel, revealing potent activity against various cancer types.

For example, a novel set of 1,3,4-trisubstituted pyrazole derivatives displayed significant anticancer effects. One compound, in particular, showed potent activity against most of the human tumor cell lines with a GI50 range of 0.52 to 5.15 µM. alliedacademies.org It exhibited high selectivity against the SW-620 colon cancer cell line (GI50 0.52 µM) and the HOP-92 and HOP-62 non-small cell lung cancer cell lines (GI50 0.72 and 0.88 µM, respectively). alliedacademies.org This compound was also selective against the A498 and RXF 393 renal cancer cell lines. alliedacademies.org

Another study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share structural similarities with the subject compound, demonstrated promising anticancer activity. One of the lead compounds showed the strongest anticancer activity with a mean GP of 97.48 across the NCI-58 cell line panel. mdpi.com The most sensitive cell lines to this compound were SNB-75 (CNS cancer), UO-31 (renal cancer), CCRF-CEM (leukemia), EKVX (non-small cell lung cancer), and OVCAR-5 (ovarian cancer). mdpi.com

The following table summarizes the anticancer activity of selected pyrazole analogues against various cancer cell lines.

| Compound/Analogue | Cancer Cell Line | Activity (GI50/IC50) | Reference |

| 1,3,4-trisubstituted pyrazole derivative | SW-620 (Colon) | 0.52 µM | alliedacademies.org |

| 1,3,4-trisubstituted pyrazole derivative | HOP-92 (Non-small cell lung) | 0.72 µM | alliedacademies.org |

| 1,3,4-trisubstituted pyrazole derivative | HOP-62 (Non-small cell lung) | 0.88 µM | alliedacademies.org |

| 1,3,4-trisubstituted pyrazole derivative | A498 (Renal) | 0.58 µM | alliedacademies.org |

| 1,3,4-trisubstituted pyrazole derivative | RXF 393 (Renal) | 0.86 µM | alliedacademies.org |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog | SNB-75 (CNS) | PGI = 38.94% | mdpi.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog | UO-31 (Renal) | PGI = 30.14% | mdpi.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog | CCRF-CEM (Leukemia) | PGI = 26.92% | mdpi.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog | EKVX (Non-small cell lung) | PGI = 26.61% | mdpi.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog | OVCAR-5 (Ovarian) | PGI = 23.12% | mdpi.com |

Anti-inflammatory Properties

The pyrazole nucleus is a key pharmacophore in several well-known anti-inflammatory drugs. Analogues of 4-Bromo-3-phenyl-1H-pyrazol-5-amine have been investigated for their potential to mitigate inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Investigation of Cyclooxygenase (COX) Inhibition Mechanisms

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Many pyrazole derivatives have been designed and synthesized as selective COX-2 inhibitors. acs.org For instance, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity. All the tested compounds were found to be more potent inhibitors of COX-2 than COX-1. tandfonline.comnih.gov The presence of a methanesulfonyl (SO2CH3) or a sulfonamide (SO2NH2) group on the N1-phenyl ring is a common feature in many selective COX-2 inhibitors, including the well-known drug celecoxib (B62257), which itself is a pyrazole derivative. acs.orgtandfonline.com

In Vivo and In Vitro Models of Inflammation

The anti-inflammatory activity of pyrazole analogues has been confirmed in various in vivo and in vitro models of inflammation. In a study involving 1-phenylpyrazolo[3,4-d]pyrimidine derivatives, several compounds exhibited significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. nih.gov One 5-aminopyrazole derivative was found to be more potent than celecoxib in this model. nih.gov

Another study on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives demonstrated good anti-inflammatory activity, with some trimethoxy derivatives showing higher potency than celecoxib. nih.gov These compounds also exhibited reduced ulcerogenic liability compared to non-selective NSAIDs, a desirable feature for anti-inflammatory agents. tandfonline.comnih.gov

The following table summarizes the in vivo anti-inflammatory activity of selected pyrazole analogues.

| Compound/Analogue | Model | Activity (ED50) | Ulcer Index | Reference |

| 5-aminopyrazole derivative (14c) | Carrageenan-induced rat paw edema | 87.9 µmol/kg | Variable | nih.gov |

| Trimethoxy pyrazole derivative (10a) | Carrageenan-induced rat paw edema | 55.78 µmol/kg | Not specified | nih.gov |

| Trimethoxy pyrazole derivative (10b) | Carrageenan-induced rat paw edema | 53.99 µmol/kg | Not specified | nih.gov |

| Pyrazol-3-one derivative (16) | Carrageenan-induced rat paw edema | Not specified | 0.33 | nih.gov |

| Celecoxib (Reference) | Carrageenan-induced rat paw edema | 91.9 µmol/kg | 0.33 | nih.gov |

Antimicrobial Efficacy

While the pyrazole scaffold is present in some antimicrobial agents, specific data on the antimicrobial efficacy of this compound or its close analogues against a broad spectrum of bacteria and fungi is not extensively reported in the reviewed scientific literature. One study on novel 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles showed that while many derivatives were potent against Gram-positive bacteria, a significant number of the synthesized compounds did not show any significant activity against the tested bacterial strains. nih.gov Further research is required to fully elucidate the antimicrobial potential of this specific class of compounds.

Enzyme Inhibition Studies

In addition to direct antimicrobial action, pyrazole-based compounds are effective inhibitors of various enzymes, giving them therapeutic potential in a range of physiological and pathological processes.

Alkaline phosphatases (APs) are a group of enzymes that hydrolyze phosphate-containing compounds and are implicated in various cellular processes. nih.gov Their inhibition has emerged as a potential therapeutic strategy. Pyrazole derivatives have been identified as particularly potent inhibitors of APs. eurekaselect.com

In one study, a series of pyrazolo-oxothiazolidine derivatives, which can be considered analogues of this compound, were synthesized and evaluated. One compound in this series, featuring a 5-(4-bromophenyl)-3-phenyl pyrazole core, exhibited exceptionally strong inhibitory activity against alkaline phosphatase. eurekaselect.com Another study involving N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives also demonstrated significant AP inhibitory activity, with the most potent compound having an IC₅₀ value of 1.469 µM. rsc.orgrsc.org These findings underscore the potential of pyrazole structures to serve as leads for developing powerful and selective AP inhibitors. nih.gov

Table 3: Alkaline Phosphatase (AP) Inhibition by Pyrazole Analogues

| Compound/Analogue Class | Potency (IC₅₀) | Reference |

| Pyrazolo-oxothiazolidine derivative | 0.045 µM | eurekaselect.com |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | 1.469 µM | rsc.org |

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are found in numerous tissues and play key roles in processes like pH regulation and ion exchange. Inhibition of specific CA isoforms, such as hCA I and hCA II, is a well-established mechanism for diuretic drugs. nih.gov

Research into 1,3,5-trisubstituted-pyrazolines bearing a sulfonamide group, which are structural analogues, has shown significant inhibitory effects on human carbonic anhydrase isoenzymes hCA I and hCA II. nih.gov Compounds in this series with bromine and fluorine substituents on the phenyl ring were identified as particularly effective, with Kᵢ (inhibition constant) values in the nanomolar range, comparable to the reference diuretic drug Acetazolamide. nih.gov The structure-activity relationship suggests that substitution on the phenyl ring is a useful modification for enhancing the inhibitory effect on these enzymes. nih.gov

Table 4: Carbonic Anhydrase (CA) Inhibition by Pyrazoline Analogues

| Compound/Analogue Class | Target Isozyme | Potency (Kᵢ) | Reference |

| Bromine-substituted pyrazoline sulfonamide | hCA I | 316.7 nM | nih.gov |

| Fluorine-substituted pyrazoline sulfonamide | hCA I | Not specified | nih.gov |

| Bromine-substituted pyrazoline sulfonamide | hCA II | 412.5 nM | nih.gov |

| Acetazolamide (Reference) | hCA I | 278.8 nM | nih.gov |

| Acetazolamide (Reference) | hCA II | 293.4 nM | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) acts as a key negative regulator in the insulin (B600854) and leptin signaling pathways. nih.gov Its overexpression is linked to insulin resistance, type 2 diabetes mellitus (T2DM), and obesity. Consequently, inhibiting PTP1B has become a validated and attractive therapeutic strategy for developing antidiabetic drugs. nih.gov

The pyrazole scaffold has been extensively explored for its PTP1B inhibitory potential. nih.gov Numerous studies have shown that various pyrazole derivatives can significantly inhibit PTP1B. For instance, a series of 2,3-pyrazole ring-substituted-4,4-dimethyl lithocholic acid derivatives were found to be potent and selective PTP1B inhibitors, with IC₅₀ values ranging from 0.42 to 4.49 µM. rsc.orgrsc.org Another study on N-phenylpyrazole-glycyrrhetinic acid derivatives also yielded potent inhibitors, with a trifluoromethyl derivative showing an IC₅₀ of 2.5 µM. eurekaselect.com These findings highlight that pyrazole-based compounds can effectively block PTP1B, suggesting their potential for the development of novel treatments for metabolic disorders. rsc.orgeurekaselect.com

Table 5: PTP1B Inhibition by Pyrazole Analogues

| Compound/Analogue Class | Potency (IC₅₀) | Reference |

| 4-fluoro phenyl substituted pyrazole-LCA derivative | 0.42 µM | rsc.org |

| N-phenylpyrazole-glycyrrhetinic acid derivative | 2.5 µM | eurekaselect.com |

| Lithocholic acid (LCA) (Reference) | 12.74 µM | rsc.org |

| Ursolic acid (Reference) | 5.6 µM | eurekaselect.com |

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy in the management of Alzheimer's disease. While direct studies on the cholinesterase inhibitory activity of this compound are not extensively documented, research on structurally related 5-aminopyrazole derivatives provides significant insights into their potential.

A series of sulfenylated 5-aminopyrazoles has been synthesized and evaluated for their ability to inhibit both AChE and BuChE. nih.gov Among these, compounds with various substitutions on the phenylthio group at the 4-position of the pyrazole ring have shown promising activity. For instance, compound 3b (4-((4-nitrophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-amine) emerged as a potent inhibitor with IC50 values of 1.634 ± 0.066 μM for AChE and 0.0285 ± 0.019 μM for BuChE, demonstrating notable selectivity for BuChE. nih.gov

Another analogue, 3d (4-((2,4-dichlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-amine), also displayed significant BuChE inhibition with an IC50 of 0.575 ± 0.054 μM, though it was less effective against AChE (IC50 = 3.905 ± 0.091 μM). nih.gov The inhibitory activity of these compounds is attributed to the substituted pyrazole amine nucleus, which plays a crucial role in their interaction with the enzymes. nih.gov The structure-activity relationship suggests that the nature and position of substituents on the phenyl ring attached to the sulfur atom significantly influence the inhibitory potency and selectivity.

Furthermore, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives, which are also structurally related, have been investigated as multi-target-directed ligands for Alzheimer's disease. nih.govexcli.de In this series, compounds with an imine linker at the 4-position of the pyrazole ring were found to be effective AChE inhibitors. nih.gov Specifically, the chloro-substituted derivative 3e (N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenamine) was a potent AChE inhibitor with a pIC50 value of 4.2. nih.govexcli.de These findings underscore the potential of the 3-phenyl-1H-pyrazole core, shared by this compound, as a scaffold for the design of novel cholinesterase inhibitors.

| Compound | Structure | AChE IC50 (μM) | BuChE IC50 (μM) | Reference |

|---|---|---|---|---|

| 3b | 4-((4-nitrophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-amine | 1.634 ± 0.066 | 0.0285 ± 0.019 | nih.gov |

| 3d | 4-((2,4-dichlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-amine | 3.905 ± 0.091 | 0.575 ± 0.054 | nih.gov |

| 3h | Structure not specified | 2.341 ± 0.082 | 6.842 ± 0.042 | nih.gov |

| 3l | Structure not specified | 1.928 ± 0.010 | 2.731 ± 0.042 | nih.gov |

| 3m | Structure not specified | 2.554 ± 0.012 | 0.952 ± 0.052 | nih.gov |

| 3e | N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenamine | pIC50 = 4.2 | Not Reported | nih.govexcli.de |

Other Emerging Biological Activities

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a critical area of research. researchgate.net Pyrazole derivatives have shown considerable promise as antitubercular agents. researchgate.net

While specific data on the antitubercular activity of this compound is limited, a study on a series of substituted {[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-N-phenyl amine derivatives has demonstrated their potential. tsijournals.com These compounds, which are structurally very similar to the target compound, were synthesized and screened for their antitubercular activity. tsijournals.com This suggests that the bromo-phenyl-pyrazole scaffold is a viable starting point for the development of new antitubercular drugs.

Further research into various pyrazole derivatives has identified several compounds with potent activity against Mycobacterium tuberculosis. nih.govjapsonline.com For example, a study on pyrazole-4-carboxamide derivatives identified compounds with significant antitubercular activity, with compound 5e showing a minimum inhibitory concentration (MIC) of 3.12 µg/ml against the H37Rv strain. japsonline.com Another study on furanyl pyrazolo[3,4-b]quinoline-5-ones reported that six of the synthesized derivatives displayed very significant activity at a concentration of 1.6 µg/mL, which was more active than the standard drug pyrazinamide. nih.gov The presence of the pyrazole ring linked to other heterocyclic systems appears to be a key factor for the observed antitubercular activity. nih.gov

| Compound Series/Derivative | Reported Activity | Reference |

|---|---|---|

| Substituted {[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-N-phenyl amine derivatives | Showed antitubercular activity. | tsijournals.com |

| Pyrazole-4-carboxamide derivative (5e) | MIC: 3.12 µg/ml against M. tuberculosis H37Rv. | japsonline.com |

| Furanyl pyrazolo[3,4-b]quinoline-5-one derivatives (P1-6) | Significant activity at 1.6 µg/mL against M. tuberculosis. | nih.gov |

Antiviral Applications

The broad spectrum of biological activities of pyrazole derivatives also extends to antiviral applications. Although direct antiviral screening data for this compound is not available in the reviewed literature, the general class of pyrazole compounds has been investigated for activity against various viruses.

For instance, pyrazole derivatives have been identified as potential inhibitors of the Flavivirus NS2B-NS3 protease, a key enzyme in the replication of viruses such as Zika virus. nih.gov Structure-activity relationship studies in this area have shown that substitutions on the pyrazole core can significantly impact antiviral potency. nih.gov Additionally, some pyrazole-based compounds have been reported to exhibit antiviral activity against Newcastle disease virus (NDV), a significant pathogen in poultry. nih.gov In one study, a 1,3-diphenylpyrazole derivative provided significant protection to chicks against NDV. nih.gov

More recently, with the emergence of the SARS-CoV-2 pandemic, various heterocyclic compounds, including pyrazine (B50134) conjugates, have been explored for their antiviral properties. nih.gov While structurally distinct from this compound, these studies highlight the ongoing search for novel antiviral agents and the potential for diverse heterocyclic scaffolds to yield active compounds. The exploration of pyrazole derivatives, including analogues of this compound, could therefore be a promising avenue for the discovery of new antiviral therapies.

Future Research Directions and Therapeutic Implications

Optimization of Bioactivity and Selectivity through Rational Design

Rational drug design is a cornerstone for enhancing the therapeutic profile of lead compounds. For derivatives of 4-Bromo-3-phenyl-1H-pyrazol-5-amine, future optimization will focus on strategic structural modifications to improve potency against specific biological targets while minimizing off-target effects.

Structure-activity relationship (SAR) studies have consistently shown that substitutions at various positions on the pyrazole (B372694) ring can dramatically influence biological activity. mdpi.com Research on related pyrazole compounds demonstrates that modifying the phenyl ring or the amine group can lead to enhanced efficacy and selectivity. For instance, the introduction of different aryl groups can establish crucial hydrophobic interactions within the binding sites of target proteins. nih.gov Similarly, derivatizing the exocyclic amine can create new hydrogen bonding opportunities, which is critical for potent target engagement. nih.gov

A key strategy involves using the bromine atom at the 4-position as a handle for cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This approach was successfully used in the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides, which showed significant antibacterial activity. researchgate.net Future work will likely employ computational methods, such as molecular docking, to predict how different substituents will interact with target enzymes, thereby guiding synthetic efforts. This was demonstrated in the development of pyrazolo[3,4-b]pyridine derivatives, where a pilot modeling study successfully predicted the binding modes within the target, cyclin-dependent kinase 2 (CDK2). nih.gov

Table 1: Examples of Rational Design Strategies for Pyrazole Derivatives

| Base Scaffold | Modification Strategy | Goal of Modification | Resulting Activity | Reference |

|---|---|---|---|---|

| Pyrazolylamide | Structural modification of a virtual screening hit | Improve inhibitory activity and reduce cytotoxicity | Enhanced PLpro inhibition for potential antiviral application | nih.gov |

| Pyrazolo[3,4-b]pyridine | Addition of cyano and lipophilic groups | Enhance hydrogen bonding and hydrophobic interactions | Potent anticancer activity via CDK2 inhibition | nih.gov |

Development of Novel Therapeutic Agents

The this compound scaffold is a promising starting point for developing a wide range of therapeutic agents. The pyrazole ring is a bioisostere of adenine, allowing its derivatives to act as competitive inhibitors for ATP-binding sites in many kinases, which are crucial targets in oncology. rsc.org

Anticancer Agents: A significant body of research focuses on pyrazole derivatives as anticancer drugs. mdpi.comnih.gov Derivatives have been shown to target a multitude of cancer-related proteins, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). mdpi.comrsc.orgnih.gov For example, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and identified as potent dual inhibitors of EGFR and VEGFR2. nih.gov Another study resulted in pyrazolo[3,4-b]pyridines that exhibited significant cytotoxicity against HeLa, MCF-7, and HCT-116 cancer cell lines. nih.gov Given that several pyrazole-containing drugs like Crizotinib and Encorafenib are already used in cancer therapy, this remains a highly promising avenue. nih.gov

Anti-inflammatory and Analgesic Agents: The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257). The this compound core serves as a key intermediate for synthesizing molecules with potential anti-inflammatory and analgesic properties. chemimpex.com Research into related structures has identified inhibitors of enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), which are key players in the inflammatory cascade. researchgate.net

Antiviral and Antibacterial Agents: More recently, pyrazole derivatives have been explored as antimicrobial agents. A virtual screening and subsequent optimization led to the discovery of 3-phenyl-1H-5-pyrazolylamides as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, an essential enzyme for viral replication. nih.gov Furthermore, other pyrazole derivatives have been optimized as antibiotic adjuvants, showing activity against multidrug-resistant bacteria. nih.gov

Advanced Mechanistic Investigations at the Molecular Level

Understanding how a drug molecule works at a molecular level is critical for its development. Future research on agents derived from this compound will require in-depth mechanistic studies to elucidate their precise modes of action.

Many pyrazole-based anticancer agents function by inhibiting protein kinases that are vital for cancer cell proliferation and survival. nih.govnih.gov Advanced studies will move beyond simple inhibition assays to explore the downstream effects. For example, research has shown that specific pyrazolo[3,4-b]pyridine derivatives induce cell cycle arrest at the G2/M phase and trigger apoptosis (programmed cell death) by inhibiting CDK2 and/or CDK9. nih.gov Similarly, a phenylpyrazolo[3,4-d]pyrimidine analog was found to not only inhibit multiple kinases but also suppress cell cycle progression and induce DNA fragmentation in breast cancer cells. nih.gov

Future investigations will likely use a combination of techniques:

Molecular Docking: To visualize and predict how these compounds bind to their target proteins, identifying key interactions. nih.govnih.gov

Cell-based Assays: To confirm effects on cellular processes like cell cycle progression, apoptosis, and cell migration. nih.gov

Enzyme Kinetics: To determine the precise nature of enzyme inhibition (e.g., competitive, non-competitive).

X-ray Crystallography: To obtain high-resolution structures of the compound bound to its target, providing definitive proof of the binding mode.

One study identified xanthine (B1682287) oxidase inhibition as the mechanism for the anticolon cancer properties of a series of pyrazole derivatives, demonstrating the diversity of potential targets. nih.gov

Clinical Translational Prospects and Pre-Clinical Development

The path from a promising chemical compound to a clinically approved drug is long and rigorous. For derivatives of this compound, the strong track record of other pyrazole-based drugs provides confidence in their translational potential. mdpi.comnih.gov

The pre-clinical development phase for these compounds will involve a series of established evaluations. Initially, synthesized compounds are screened for their biological activity using in vitro assays, such as cytotoxicity tests against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) to determine their half-maximal inhibitory concentrations (IC₅₀). nih.govnih.govnih.gov Promising candidates from these screens then undergo further investigation.

A crucial step in pre-clinical development is the evaluation of a compound's pharmacokinetic properties, often predicted using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. rsc.org These computational models help to identify candidates with good drug-like properties, such as oral bioavailability and metabolic stability, early in the development process.

Compounds that demonstrate high potency and favorable ADMET profiles are then advanced to in vivo studies using animal models. These studies are essential for evaluating a compound's efficacy and safety in a living organism. For instance, a potent pyrazolopyrimidine derivative was tested in a mouse model bearing MCF-7 tumors, where it was shown to effectively inhibit tumor growth. nih.gov Successful outcomes in these pre-clinical stages are a prerequisite for advancing a compound to human clinical trials.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine |

| 4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine |

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide |

| Crizotinib |

| Encorafenib |

| Ruxolitinib |

| Celecoxib |

| Erlotinib |

| Gefitinib |

| N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide |

| Phenylpyrazolo[3,4-d]pyrimidine |

| Pyrazolo[3,4-b]pyridine |

| Pyrazolo[3,4-d]pyrimidine |

常见问题

Q. Key parameters :

- Solvent polarity : Higher polarity (e.g., DMSO) improves bromination efficiency but may increase side reactions.

- Temperature : Excessive heat (>100°C) degrades the amine group, reducing yields.

- Catalyst : Lewis acids (e.g., FeCl₃) enhance regioselectivity during cyclization .

Table 1 : Comparison of synthetic routes

| Method | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| Hydrazine condensation | 65–75 | Ethanol, reflux, 12h | |

| NBS bromination | 80–85 | DMF, 70°C, 4h | |

| Microwave-assisted | 90 | 100 W, 30 min, DCM |

Advanced: How can computational chemistry resolve contradictions in reported reaction mechanisms for pyrazole bromination?

Answer:

Conflicting literature on bromination pathways (e.g., radical vs. electrophilic mechanisms) can be addressed via:

- Density Functional Theory (DFT) : Calculates activation energies for proposed intermediates. For instance, DFT studies show NBS generates bromine radicals in DMF, favoring a radical pathway over electrophilic substitution .

- Transition state analysis : Identifies steric effects from the phenyl group at position 3, which directs bromine to position 4 .

- Kinetic isotope effects (KIE) : Experimental KIE data combined with computational models validate mechanistic hypotheses .

Case study : A 2022 study reconciled discrepancies by simulating solvent effects, revealing that DMF stabilizes radical intermediates, whereas THF favors electrophilic pathways .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR :

- X-ray diffraction : Resolves Br···N hydrogen bonding (2.9–3.1 Å) and confirms planar pyrazole geometry (torsion angles <5°) .

- IR spectroscopy : N-H stretching at 3350–3450 cm⁻¹ and C-Br vibration at 550–600 cm⁻¹ .

Note : Dynamic NMR at low temperatures (-40°C) can detect hindered rotation of the phenyl group .

Advanced: How does the electronic nature of substituents influence the compound’s biological activity in structure-activity relationship (SAR) studies?

Answer:

- Bromine : Enhances electrophilicity, improving binding to cysteine residues in enzyme active sites (e.g., tubulin inhibitors) .

- Phenyl group : Hydrophobic interactions with pocket residues (e.g., in σ₁ receptor antagonists) increase potency .

- Amine group : Hydrogen bonding with Asp/Glu residues modulates selectivity (e.g., IC₅₀ shifts from 2 μM to 0.5 μM when replacing NH₂ with NMe₂) .

Table 2 : SAR trends in antitubulin activity

| Derivative | IC₅₀ (μM) | Key Modification |

|---|---|---|

| Parent compound | 1.2 | Baseline |

| 4-Cl instead of 4-Br | 3.8 | Reduced electrophilicity |

| 3-CF₃ instead of 3-Ph | 0.7 | Enhanced hydrophobicity |

Advanced: What strategies mitigate competing side reactions during N-functionalization of the pyrazole amine group?

Answer:

- Protection-deprotection : Use Boc (tert-butyloxycarbonyl) to shield NH₂ during alkylation/acylation. Deprotect with TFA .

- Microwave-assisted synthesis : Shortens reaction time (10–15 min vs. 6h conventional), reducing decomposition .

- Catalytic systems : Pd/Cu catalysts enable selective Buchwald-Hartwig amination without disturbing the Br substituent .

Example : A 2021 study achieved 95% yield in Suzuki-Miyaura coupling by protecting NH₂ with Boc and using Pd(OAc)₂/XPhos .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。